molecular formula C17H17N3O4S B2951919 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1226435-24-0

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2951919
CAS No.: 1226435-24-0
M. Wt: 359.4
InChI Key: IJFYXDJMZJELCN-UHFFFAOYSA-N
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Description

The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a methylacetamide moiety bearing a thiophen-2-yl group at position 5 (Figure 1).

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-12-4-6-13(7-5-12)23-11-15-19-17(24-20-15)10-18-16(21)9-14-3-2-8-25-14/h2-8H,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYXDJMZJELCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound features:

  • Oxadiazole Ring : Known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects.
  • Methoxy and Thiophenyl Substituents : These groups may enhance the compound's lipophilicity and biological activity.

The molecular formula is C21H22N4O5C_{21}H_{22}N_{4}O_{5} with a molecular weight of approximately 394.43 g/mol.

Research suggests that compounds with oxadiazole moieties often exhibit:

  • Antibacterial Activity : The structure may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
  • Antifungal Activity : Similar mechanisms as antibacterial activity but targeted towards fungal cell membranes or metabolic processes.

Antibacterial Properties

In vitro studies have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been determined for related compounds in the same class, demonstrating effective inhibition at concentrations as low as 15 μg/mL against specific pathogens like Xanthomonas axonopodis .

Antifungal Properties

The compound exhibits antifungal activity comparable to established antifungal agents. In studies involving similar derivatives:

  • Compounds demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against common fungal strains such as Candida albicans and Aspergillus flavus .

Case Studies and Research Findings

  • Study on Structural Analogues : A study synthesized various derivatives of oxadiazole compounds, revealing that modifications can significantly enhance antibacterial efficacy. For example, certain derivatives showed improved activity against E. coli compared to traditional antibiotics .
  • Mechanistic Insights : Docking studies have indicated that the binding affinity of these compounds to bacterial enzymes is critical for their antibacterial action. This suggests a targeted approach in drug design could enhance efficacy .
  • Comparative Analysis : A comparative study highlighted that some oxadiazole derivatives outperform conventional antibiotics like ampicillin in both antibacterial and antifungal activities .

Data Summary

Activity Type Pathogen MIC (μg/mL) Reference
AntibacterialXanthomonas axonopodis15
AntifungalCandida albicans0.004
AntifungalAspergillus flavus0.06

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs reported in the evidence:

Compound Name Substituents (Oxadiazole Position 3 & 5) Melting Point (°C) Purity (HPLC) Key Functional Groups Reference
Target Compound 3: 4-Methoxyphenoxymethyl; 5: Thiophen-2-yl acetamide Not reported Not reported Oxadiazole, thiophene, methoxy
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide 5: 5-Nitrofuran carboxamide Not reported Not reported Nitrofuran, methoxy
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) 3: 4-Chlorophenyl; 5: 4-Chlorophenoxy-isopropylamide 133.4–135.8 99.9% Chlorophenyl, isopropyl
N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2,3,5-trimethylphenoxy)acetamide 3: Phenyl; 5: Trimethylphenoxy acetamide Not reported Not reported Phenyl, trimethylphenoxy
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide Fused triazolopyridine; 5: Trifluoromethylphenyl Not reported Not reported Trifluoromethyl, triazolopyridine

Key Observations :

  • In contrast, the thiophen-2-yl group in the target compound offers π-electron richness, which could stabilize charge-transfer interactions. Steric Effects: Bulky substituents like trimethylphenoxy () or fused triazolopyridine () may restrict conformational flexibility, whereas the thiophen-2-yl acetamide in the target compound balances steric bulk and flexibility.
  • Synthetic Feasibility :
    • Analogs in were synthesized via nucleophilic substitution using triethylamine, yielding high-purity compounds (99.7–99.9% HPLC). Similar methods may apply to the target compound, though the thiophene incorporation might require tailored coupling strategies.

Physicochemical and Spectral Data Gaps

  • Target Compound : Missing data on melting point, solubility, and spectroscopic signatures (e.g., ¹H NMR, IR) limit direct comparisons. Analogs in and provide benchmarks (e.g., ¹H NMR isomer ratios of 3:1 to 4:1 , IR carbonyl stretches ~1667 cm⁻¹ ).

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